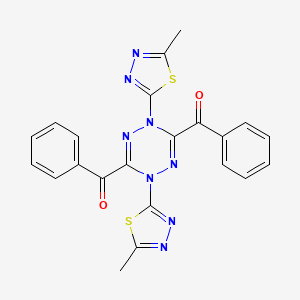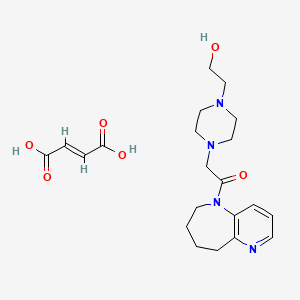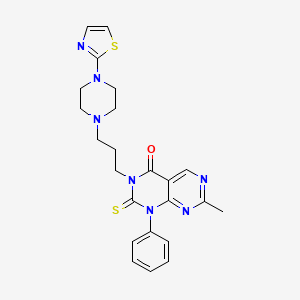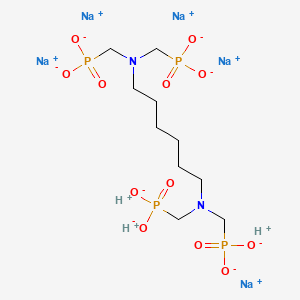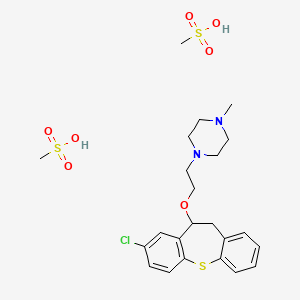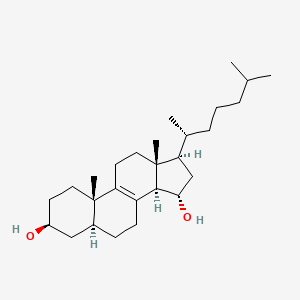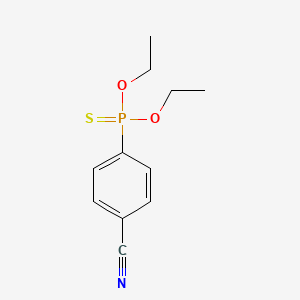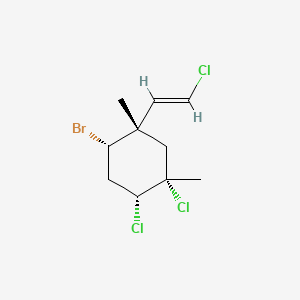
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, is a complex organic compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chroman derivatives typically involves the formation of the chroman ring system followed by the introduction of substituents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For hexahydro-2,4-bis(4-methoxycyclohexyl)-chroman, the synthesis would involve the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes, starting from readily available raw materials. The process may include steps like alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of chroman derivatives often involves interactions with biological targets such as enzymes and receptors. The specific molecular targets and pathways depend on the structure of the compound and the context of its use. For example, some chroman derivatives are known to inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: A simpler chroman derivative with a wide range of biological activities.
Chromone: Another related compound with a different ring structure and distinct biological properties.
Flavanone: A flavonoid with a similar core structure but different substituents.
Uniqueness
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, is unique due to its specific substituents, which may confer distinct biological and chemical properties compared to other chroman derivatives. Its unique structure makes it a valuable compound for further research and development in various fields.
This detailed article provides a comprehensive overview of chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
82324-83-2 |
|---|---|
Molekularformel |
C23H40O3 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
2,4-bis(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C23H40O3/c1-24-18-11-7-16(8-12-18)21-15-23(17-9-13-19(25-2)14-10-17)26-22-6-4-3-5-20(21)22/h16-23H,3-15H2,1-2H3 |
InChI-Schlüssel |
UHQUHBMNMDCXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)C2CC(OC3C2CCCC3)C4CCC(CC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


